Cas no 2137536-01-5 ([1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine)

[1-(4,4-Difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine is a fluorinated heterocyclic amine compound featuring a cyclohexyl scaffold with two fluorine substituents, enhancing its metabolic stability and lipophilicity. The 1,2,3-triazole moiety contributes to strong dipole interactions and potential hydrogen bonding, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural rigidity and fluorine incorporation improve bioavailability and binding affinity, particularly in targeting biological systems. This compound is suitable for applications in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor modulators, where precise steric and electronic properties are critical. High purity and well-defined reactivity further support its utility in research and development.
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine structure
2137536-01-5 structure
商品名:[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
CAS番号:2137536-01-5
MF:C9H14F2N4
メガワット:216.231068134308
CID:6529002
PubChem ID:165456349

[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 化学的及び物理的性質

名前と識別子

    • [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
    • 2137536-01-5
    • EN300-703818
    • インチ: 1S/C9H14F2N4/c10-9(11)3-1-8(2-4-9)15-6-7(5-12)13-14-15/h6,8H,1-5,12H2
    • InChIKey: GRQFXKNUNJMFHX-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CC1)N1C=C(CN)N=N1)F

計算された属性

  • せいみつぶんしりょう: 216.11865279g/mol
  • どういたいしつりょう: 216.11865279g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 56.7Ų

[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-703818-1.0g
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
2137536-01-5
1g
$0.0 2023-06-06

[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 関連文献

[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamineに関する追加情報

Professional Introduction to [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 2137536-01-5)

[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2137536-01-5, represents a novel molecular framework that combines the structural features of fluorinated cyclohexanes and triazoles, making it a promising candidate for various applications in drug discovery and medicinal chemistry.

The structural motif of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine is characterized by the presence of a 4,4-difluorocyclohexyl group attached to a triazole ring through a methanamine linkage. The incorporation of fluorine atoms into the cyclohexyl moiety enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. Additionally, the triazole ring introduces a heterocyclic scaffold that is known to exhibit diverse biological activities.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their potential therapeutic applications. The triazole scaffold, in particular, has been extensively studied due to its versatility in forming hydrogen bonds and its ability to interact with biological targets. [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine exemplifies this trend by combining the favorable properties of fluorinated cyclohexanes with the biological relevance of triazoles.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The methanamine group provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities. This flexibility makes [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine a valuable building block in medicinal chemistry.

The synthesis of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine atoms into the cyclohexane ring typically requires specialized reagents and conditions to ensure high yield and selectivity. Similarly, the formation of the triazole ring necessitates precise control over reaction conditions to avoid unwanted side products.

Recent advancements in catalytic systems have significantly improved the efficiency of these synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have enabled the facile introduction of fluorinated groups into organic molecules. These catalytic methods not only enhance reaction efficiency but also reduce environmental impact by minimizing waste generation.

The biological activity of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine has been explored in several preclinical studies. Initial investigations have revealed promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The fluorinated cyclohexyl group appears to modulate binding affinity and selectivity, while the triazole ring contributes to pharmacological activity through hydrogen bonding interactions.

In particular, studies have shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of inflammation and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The unique structural features of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine make it a compelling candidate for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

Furthermore, the compound's potential as an antiviral agent has not been overlooked. The triazole ring is known to exhibit antiviral activity against various pathogens by interfering with viral replication mechanisms. Preliminary studies suggest that [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine may inhibit viral proteases and integrases, thereby limiting viral spread within host cells.

The development of new antiviral drugs is particularly relevant in light of emerging infectious diseases and the ongoing challenge posed by drug-resistant viruses. [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine represents an innovative approach to addressing these challenges by leveraging cutting-edge synthetic chemistry and pharmacological insights.

Future research directions for [1-(4, 。

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量